Cas no 2229211-11-2 (N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine)

N,N-ジメチル-5-(ピロリジン-2-イルメチル)-1,3-チアゾール-2-アミンは、チアゾール骨格とピロリジン基を有する複素環式化合物です。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たす可能性があります。分子内に含まれる窒素原子と硫黄原子は、金属イオンとのキレート形成能や分子間相互作用に寄与し、標的タンパク質との結合親和性を高める特性を示します。また、脂溶性と水溶性のバランスが良く、細胞膜透過性に優れるため、創薬研究におけるリード化合物としての応用が期待されます。立体化学的に特異的な構造を有することから、酵素阻害剤や受容体リガンドとしての選択性も注目されています。

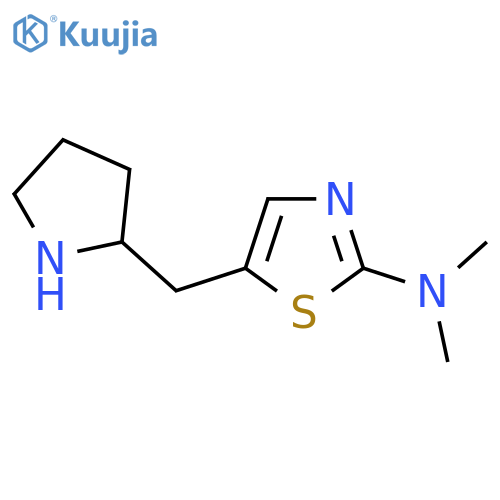

2229211-11-2 structure

商品名:N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine

- EN300-1756067

- 2229211-11-2

-

- インチ: 1S/C10H17N3S/c1-13(2)10-12-7-9(14-10)6-8-4-3-5-11-8/h7-8,11H,3-6H2,1-2H3

- InChIKey: AQBQHAGWLYDXFJ-UHFFFAOYSA-N

- ほほえんだ: S1C(N(C)C)=NC=C1CC1CCCN1

計算された属性

- せいみつぶんしりょう: 211.11431873g/mol

- どういたいしつりょう: 211.11431873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1756067-0.5g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-2.5g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-5.0g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1756067-10.0g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1756067-5g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-1g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-0.1g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-0.25g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-10g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1756067-0.05g |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |

2229211-11-2 | 0.05g |

$1393.0 | 2023-09-20 |

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2229211-11-2 (N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量